Home > Products > Screening Compounds P107030 > 4-methyl-7-(pentyloxy)-2H-chromen-2-one
4-methyl-7-(pentyloxy)-2H-chromen-2-one -

4-methyl-7-(pentyloxy)-2H-chromen-2-one

Catalog Number: EVT-3887547
CAS Number:
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme inhibition: They can act as inhibitors of various enzymes, such as monoamine oxidase B [] and clotting factor Xa. []
  • Receptor modulation: Coumarins can modulate the activity of specific receptors, like α1-adrenoceptors. [, ]
  • Antioxidant activity: Some coumarins possess antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. [, ]
Physical and Chemical Properties Analysis
  • Appearance: Coumarins are often crystalline solids, ranging in color from colorless to yellow. [, ]
  • Spectroscopic properties: Coumarins exhibit characteristic absorption and emission spectra in the UV-Vis and fluorescence regions. [, ]
Applications
  • Anticancer agents: Several coumarin derivatives have demonstrated antiproliferative activity against various cancer cell lines, suggesting potential as anticancer therapeutics. []
  • Anti-inflammatory agents: Coumarins with anti-inflammatory properties may be beneficial in treating inflammatory diseases. []
  • Antimicrobial agents: Coumarins exhibiting antifungal and antibacterial activity could contribute to fighting infectious diseases. [, , ]
  • Anticoagulants: Coumarin analogs are known for their anticoagulant properties, with warfarin being a prominent example. Further exploration of structural modifications, like those in 4-methyl-7-(pentyloxy)-2H-chromen-2-one, might lead to safer and more effective anticoagulants. [, ]
    • Fluorescent probes: Coumarins' fluorescent properties make them attractive candidates for developing fluorescent probes for biological imaging and sensing applications. [, ]
  • 4-Methyl-7-hydroxy-2H-chromen-2-one

    • Compound Description: This compound is a coumarin derivative and serves as a common starting material for synthesizing various substituted coumarins, including 4-methyl-7-(pentyloxy)-2H-chromen-2-one. It exhibits diverse biological activities, including anti-inflammatory, analgesic, and antioxidant properties. [, , , , , ]
    • Relevance: 4-Methyl-7-hydroxy-2H-chromen-2-one is the parent compound of 4-methyl-7-(pentyloxy)-2H-chromen-2-one, differing only in the substituent at the 7th position of the benzopyrone ring. The target compound replaces the hydroxyl group with a pentyloxy group. [, , , , , ]

    7-Hydroxy-4-methyl-8-formyl coumarin

    • Compound Description: This coumarin derivative is used as a precursor in synthesizing Schiff base ligands and their metal complexes. These complexes have demonstrated antimicrobial and antifungal activities. []
    • Relevance: This compound shares the 4-methyl-7-hydroxy coumarin core structure with 4-methyl-7-(pentyloxy)-2H-chromen-2-one. The key difference lies in the additional formyl group at the 8th position of the benzopyrone ring in 7-Hydroxy-4-methyl-8-formyl coumarin. []
    • Compound Description: This compound is a Schiff base derived from 4-Methyl 7-hydroxy 8-formyl coumarin. It exhibits tautomerism in both the ground and excited states and was investigated as a potential proton crane for long-range proton transfer. []
    • Relevance: Both this compound and 4-methyl-7-(pentyloxy)-2H-chromen-2-one are derived from the same parent structure, 4-methyl-7-hydroxy-2H-chromen-2-one, with modifications at the 7th and 8th positions. []

    4-Methyl-7-propoxy-2H-chromen-2-one

    • Compound Description: This coumarin derivative exhibits a simple structure and forms crystals stabilized by π–π interactions between the coumarin rings. []
    • Relevance: This compound and 4-methyl-7-(pentyloxy)-2H-chromen-2-one belong to the same series of 4-methyl-7-alkoxy-2H-chromen-2-ones, differing only in the length of the alkoxy chain at the 7th position. []

    8-((E)-((4-((E)-1-((benzyloxy)imino)ethyl)phenyl)imino)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one

    • Compound Description: This compound is a complex coumarin derivative with an extended conjugated system. Its crystal structure has been determined. []

    4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one

    • Compound Description: This coumarin derivative contains a triazole ring linked by an ethoxy chain at the 7th position. The crystal structure shows a dihedral angle between the triazole and coumarin rings, stabilized by C—H⋯N and C—H⋯O hydrogen bonds. []
    • Relevance: This compound showcases the introduction of heterocyclic rings through ether linkages on the coumarin core, similar to the alkoxy substitution in 4-methyl-7-(pentyloxy)-2H-chromen-2-one. []

    7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives

    • Compound Description: This series of compounds incorporates a benzothiazole moiety linked through an ethoxy chain at the 7th position of the coumarin ring. These derivatives exhibited promising dopamine D2 and serotonin 5HT2A receptor antagonist activity, suggesting potential as atypical antipsychotics. [, ]
    • Relevance: This series of compounds demonstrates the feasibility of attaching diverse heterocyclic systems to the coumarin scaffold at the 7th position, similar to the pentyloxy substitution in 4-methyl-7-(pentyloxy)-2H-chromen-2-one. [, ]
    • Compound Description: This compound, bearing a triazole ring connected via a thiomethylene ether linkage at the 7th position, is a thiofibrate derivative synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one. []
    • Relevance: This compound, along with 4-methyl-7-(pentyloxy)-2H-chromen-2-one, exemplifies modifications at the 7th position of the 4-methyl-2H-chromen-2-one core. While 4-methyl-7-(pentyloxy)-2H-chromen-2-one utilizes a simple alkoxy chain, this compound introduces a triazole ring via a thiomethylene ether linkage, highlighting the structural diversity achievable at this position. []
    • Compound Description: This compound, featuring an oxadiazole ring linked through a thiomethylene ether at the 7th position, represents another thiofibrate derivative synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one. []
    • Relevance: This compound further expands upon the modifications possible at the 7th position of the 4-methyl-2H-chromen-2-one core, showcasing the introduction of an oxadiazole ring via a thiomethylene ether linkage. This, compared to the pentyloxy group in 4-methyl-7-(pentyloxy)-2H-chromen-2-one, highlights the structural diversity achievable at this specific site. []

    Ethyl 2-methyl-2-((5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl)propanoate

    • Compound Description: Derived from 4-Methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one, this compound represents a more elaborate thiofibrate derivative with an ester group incorporated into the structure. []
    • Relevance: This compound highlights further structural elaboration on a related thiofibrate derivative, which shares the 4-methyl-2H-chromen-2-one core with 4-methyl-7-(pentyloxy)-2H-chromen-2-one. The structural variations at the 7th position, compared to the simple pentyloxy group in the target compound, demonstrate the potential for diverse modifications on this scaffold. []

    Ethyl-2-methyl-2-((5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl)propanoate

    • Compound Description: This compound, similar to the previous one, is a thiofibrate derivative synthesized from 4-Methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one. It also features an ester group integrated into the structure. []
    • Relevance: This compound further illustrates the possibility of generating structurally diverse thiofibrate derivatives from a related compound that shares the core structure of 4-methyl-2H-chromen-2-one with 4-methyl-7-(pentyloxy)-2H-chromen-2-one. This emphasizes the potential for extensive modification on this core scaffold. []

    4‐Methyl‐7‐[3‐(4‐o‐tolyl­piperazin‐1‐yl)prop­oxy]‐2H‐chromen‐2‐one

    • Compound Description: This compound is an α1-adrenoceptor antagonist characterized by a piperazine ring linked via a propoxy chain at the 7th position of the coumarin scaffold. Its crystal structure reveals a chair conformation of the piperazine ring and stabilization by π–π inter­actions and C—H⋯O hydrogen bonds. []
    • Relevance: Similar to 4-methyl-7-(pentyloxy)-2H-chromen-2-one, this compound showcases the introduction of a flexible alkoxy chain at the 7th position of the 4-methyl-2H-chromen-2-one core. The presence of the piperazine ring further highlights the possibility of incorporating pharmacologically relevant groups at this position. []

    7-(Substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives

    • Compound Description: This series of compounds, featuring a Schiff base moiety linked to the 7th position of the coumarin ring, demonstrated promising anti-inflammatory and analgesic activity, comparable to standard drugs. []
    • Relevance: This series, along with 4-methyl-7-(pentyloxy)-2H-chromen-2-one, demonstrates the potential of modifying the 7th position of the 4-methyl-2H-chromen-2-one core to generate derivatives with diverse biological activities. The Schiff base moiety in these compounds, compared to the pentyloxy group, further underscores the range of structural modifications possible. []

    7-Hydroxy-4-Styryl-2H-chromen-2-one

    • Compound Description: This compound represents a coumarin-chalcone hybrid synthesized by reacting 3-acetyl coumarin with an appropriate aldehyde. The hybrid structure aimed to combine the biological activities of both coumarins and chalcones, leading to enhanced antioxidant properties. []
    • Relevance: This compound highlights the potential of creating hybrid molecules by combining the core structure of 4-methyl-2H-chromen-2-one, found in 4-methyl-7-(pentyloxy)-2H-chromen-2-one, with other pharmacophores like chalcones to potentially achieve synergistic or enhanced biological activities. []
    • Compound Description: This series of coumarin-chalcone hybrids was designed and synthesized to explore potential skeletal muscle relaxant and antianxiety activities. The synthesis involved reacting 7-hydroxy-4-methylcoumarin with haloalkanes followed by reaction with hydroxychalcones. []
    • Relevance: This series demonstrates the successful development of coumarin-chalcone hybrids with potential therapeutic benefits by utilizing 7-hydroxy-4-methylcoumarin, a structurally related compound to 4-methyl-7-(pentyloxy)-2H-chromen-2-one. This underscores the potential of exploring similar hybrid structures based on the 4-methyl-2H-chromen-2-one core. []

    3-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one

    • Compound Description: This compound acts as a novel chromogenic reagent in a spectrophotometric method developed for determining Paracetamol and Protriptyline HCl in pharmaceutical formulations. The method relies on the formation of a charge transfer complex between the drugs and this reagent. []
    • Relevance: This compound shares the core structure of 4-methyl-7-hydroxy-2H-chromen-2-one with 4-methyl-7-(pentyloxy)-2H-chromen-2-one, demonstrating the utility of this scaffold in analytical chemistry applications. The presence of a chlorine atom at the 3rd position highlights the possibility of halogenation on this core structure. []

    7-[(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)oxy]-4-methyl-2H-chromen-2-one

    • Compound Description: This compound, featuring a dioxaphosphinane ring attached at the 7th position, was synthesized from 4-methyl-7-hydroxycoumarin and 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. Its crystal structure revealed a chair conformation of the dioxaphosphorinane ring and stabilization via C—H⋯O hydrogen bonds and π–π stacking interactions. []
    • Relevance: This compound exemplifies the incorporation of phosphorus-containing heterocycles into the coumarin scaffold. Although structurally distinct from 4-methyl-7-(pentyloxy)-2H-chromen-2-one at the 7th position, it highlights the potential of exploring diverse modifications on this core structure for varied applications. []

    7-ethoxy-4-methyl-2H-chromen-2-one

    • Compound Description: This simple coumarin derivative was studied for its relaxant effect, particularly focusing on its potential calcium channel blockade activity. Computational and ex vivo studies were conducted to investigate its mechanism of action. []
    • Relevance: This compound belongs to the same 7-alkoxy-4-methyl-2H-chromen-2-one series as 4-methyl-7-(pentyloxy)-2H-chromen-2-one, differing only in the length of the alkoxy chain at the 7th position. This structural similarity suggests potential for exploring the pharmacological properties of related alkoxy derivatives. []

    7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one

    • Compound Description: This coumarin derivative, featuring a benzylidene-3-oxobutoxy substituent at the 7th position, exhibits two independent molecules in its crystal structure with conformational differences. The crystal packing involves C—H⋯O, C—H⋯π(aryl), and π–π stacking interactions. []
    • Relevance: This compound showcases the introduction of a bulky and structurally complex substituent at the 7th position of the 4-methyl-2H-chromen-2-one core, contrasting with the linear pentyloxy group in 4-methyl-7-(pentyloxy)-2H-chromen-2-one. This highlights the possibility of introducing various substituents with different sizes and electronic properties at this position. []
    • Compound Description: This compound, characterized by two 7-ethoxy-4-methyl-2H-chromen-2-one units linked through a 1,4-phenylenediamine bridge, was synthesized via Ullmann coupling reaction. []
    • Relevance: This compound exemplifies the possibility of creating dimeric structures using the 4-methyl-7-alkoxy-2H-chromen-2-one scaffold, highlighting the potential for developing structurally diverse and complex molecules based on the 4-methyl-2H-chromen-2-one core. []
    • Compound Description: This compound, a novel chemical entity (NCE), was investigated for its antitubercular efficacy and safety in guinea pigs. The results indicated significant antitubercular activity comparable to standard drugs (isoniazid and rifampicin) without significant hematological, hepato- or nephrotoxicity. []
    • Relevance: This compound shares the 4-methyl-7-hydroxy-2H-chromen-2-one core structure with 4-methyl-7-(pentyloxy)-2H-chromen-2-one, highlighting the potential of modifying this scaffold to develop new drugs. The presence of a sulfonyl chloride group at the 8th position demonstrates the potential for introducing various functional groups to fine-tune the biological activity. []
    • Compound Description: This series of compounds was investigated for their potential as clotting factor Xa inhibitors. Docking interactions and QSAR studies provided insights into structural features important for designing better anticoagulants. []
    • Relevance: Although structurally distinct from 4-methyl-7-(pentyloxy)-2H-chromen-2-one, these compounds share the 4-methyl-2H-chromen-2-one core structure, highlighting the versatility of this scaffold as a starting point for developing various therapeutic agents. []
    • Compound Description: This compound, featuring two 4-methyl-2H-chromen-2-one units connected by a bitriazole linker, was identified as a side-product in a Sharpless–Meldal click reaction. Its crystal structure revealed interesting spatial arrangements of the coumarin and triazole rings. []
    • Relevance: Similar to compound 20, this compound demonstrates the feasibility of constructing dimeric structures based on the 4-methyl-2H-chromen-2-one core, further emphasizing the potential for developing structurally diverse molecules based on this scaffold. []

    7-(6-Bromohexyloxy)-4-methyl-2H-chromen-2-one

    • Compound Description: This compound features a bromohexyloxy chain at the 7th position of the coumarin ring, showcasing the introduction of a halogenated alkoxy substituent. Its crystal structure indicated an almost planar conformation except for the bromine atom. []
    • Relevance: This compound shares the 4-methyl-7-alkoxy-2H-chromen-2-one scaffold with 4-methyl-7-(pentyloxy)-2H-chromen-2-one, differing in the length and terminal group of the alkoxy chain. This highlights the possibility of modifying the chain length and introducing halogen atoms into the alkoxy substituent. []
    • Compound Description: This compound is a Schiff base derivative of coumarin 120, featuring a 3,5-di-tert-butyl-2-hydroxybenzylidene group linked to the 7th position. Its crystal structure revealed two independent molecules stabilized by intramolecular O—H⋯N hydrogen bonding and intermolecular C—H⋯π interactions. []
    • Relevance: This compound, similar to the benzylideneamino derivatives mentioned earlier (compound 13), highlights the feasibility of introducing Schiff base functionalities at the 7th position of the 4-methyl-2H-chromen-2-one core. This further emphasizes the potential for generating diverse derivatives with potential biological activities. []

    6-Methoxy-4-methyl-2H-chromen-2-one

    • Compound Description: This coumarin derivative features a methoxy group at the 6th position of the coumarin ring. Its crystal structure revealed a planar conformation stabilized by C—H⋯O hydrogen bonds forming chains along a specific crystallographic axis. []
    • Relevance: Although structurally similar to 4-methyl-7-(pentyloxy)-2H-chromen-2-one, this compound highlights the impact of substituent position on the crystal packing and potential physicochemical properties. []

    8-Methoxy-4-methyl-2H-benzo[g]chromen-2-one

    • Compound Description: This compound represents a benzo[g]chromen-2-one derivative with a methoxy group at the 8th position. It was studied theoretically for its fluorescence quenching mechanism, focusing on the role of the nπ state. The study proposed a new mechanism involving vibronic coupling between ππ and nπ* states and highlighted the limitations of TDDFT and CASSCF methods in capturing this phenomenon. []
    • Relevance: While structurally distinct from 4-methyl-7-(pentyloxy)-2H-chromen-2-one, this compound shares the 4-methyl-2H-chromen-2-one core and demonstrates the importance of computational studies in understanding the photophysical properties of coumarin derivatives. []

    3,6,8-Tribromo-7-ethylamino-4-methyl-2H-chromen-2-one

    • Compound Description: This coumarin derivative features multiple bromine atoms and an ethylamino group on the coumarin ring. Its crystal structure revealed intramolecular N—H⋯Br and C—H⋯Br interactions. []
    • Relevance: This compound highlights the possibility of introducing halogen atoms and amino groups onto the 4-methyl-2H-chromen-2-one core, further expanding the potential for structural diversity and influencing its electronic properties. []

    8-Iodo-5,7-dimethoxy-4-methyl-2H-chromen-2-one

    • Compound Description: This coumarin derivative features an iodine atom and two methoxy groups on the coumarin ring. Its crystal structure revealed weak intermolecular C—H⋯O hydrogen bonds and O⋯I contacts. []
    • Relevance: This compound, similar to compound 28, highlights the feasibility of incorporating halogens and alkoxy groups onto the 4-methyl-2H-chromen-2-one scaffold. The presence of an iodine atom, compared to bromine in compound 28, could further impact its reactivity and potential biological activities. []

    3,6-Dibromo-7-ethylamino-4-methyl-2H-chromen-2-one

    • Compound Description: Similar to compound 28, this coumarin derivative possesses bromine atoms and an ethylamino group on the coumarin ring. Its crystal structure revealed π–π interactions between molecules in the crystal lattice. []
    • Relevance: This compound further demonstrates the feasibility of introducing halogens and amino groups onto the 4-methyl-2H-chromen-2-one scaffold. The variation in the positions of the bromine atoms compared to compound 28 may lead to different crystal packing arrangements and potentially influence its physicochemical properties. []
    • Compound Description: This coumarin derivative possesses a 3-methylbenzoyl group at the 8th position. Its crystal structure revealed intermolecular O—H⋯O hydrogen bonds and C—H⋯O interactions. []
    • Relevance: This compound, similar to the coumarin-chalcone hybrid (compound 14), demonstrates the introduction of an aromatic ring with a carbonyl linker at the 8th position of the 4-methyl-2H-chromen-2-one core, highlighting the potential for extending the conjugation and influencing its electronic properties. []
    • Compound Description: This series of compounds was synthesized using biogenic ZnO nanoparticles and characterized for their antioxidant and corrosion inhibition properties. ADMET studies and in silico molecular docking were also performed. []
    • Relevance: This series of compounds highlights the potential of 4-hydroxy-2H-chromen-2-one, a core structure related to 4-methyl-7-(pentyloxy)-2H-chromen-2-one, in developing molecules with diverse applications, including medicinal chemistry and material science. []

    3-(cyclohexylthio)-4-hydroxy-6-methyl-2H-chromen-2-one

    • Compound Description: This compound, containing a cyclohexylthio group at the 3rd position and a methyl group at the 6th position, was synthesized and characterized using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. Molecular docking studies suggested its potential as an anticancer agent by inhibiting CDKs. []
    • Relevance: Although structurally different from 4-methyl-7-(pentyloxy)-2H-chromen-2-one, this compound highlights the potential of modifying the 4-hydroxy-2H-chromen-2-one scaffold for developing molecules with potential therapeutic applications. []

    2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

    • Compound Description: This bio-functional hybrid compound was synthesized by reacting 7-amino-4-methyl-2H-chromen-2-one with (±)-flurbiprofen. []
    • Relevance: This compound demonstrates the feasibility of using 7-amino-4-methyl-2H-chromen-2-one, a compound structurally related to 4-methyl-7-(pentyloxy)-2H-chromen-2-one, to synthesize bio-functional hybrid molecules. This approach allows the integration of two pharmacophores into a single molecule, potentially leading to enhanced or synergistic biological activities. []

    (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

    • Compound Description: This compound, synthesized by reacting 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride, exhibited superior in vitro anti-inflammatory activity compared to the standard drug ibuprofen. []
    • Relevance: This compound, like compound 34, highlights the potential of 7-amino-4-methyl-2H-chromen-2-one, a structural relative of 4-methyl-7-(pentyloxy)-2H-chromen-2-one, as a building block for synthesizing biologically active molecules. The incorporation of the 2-chloro-2-phenylacetamide moiety led to enhanced anti-inflammatory activity. []

    6-Methyl-4-{[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]methyl}-2H-chromen-2-one

    • Compound Description: This compound, characterized by a triazole ring linked via a methylene bridge at the 4th position, was analyzed for its crystal structure, which revealed the formation of chains through C—H⋯O interactions. []
    • Relevance: Although structurally different from 4-methyl-7-(pentyloxy)-2H-chromen-2-one, this compound highlights the possibility of introducing triazole rings and silyl groups into the 2H-chromen-2-one scaffold, showcasing the diversity of modifications possible on this core. []

    3-(2-Bromoacetyl)-6-bromo-2H-chromen-2-one

    • Compound Description: This compound served as a key starting material for synthesizing various heterocyclic systems, including thiadiazine, benzofuran, and naphthofuran derivatives, some of which exhibited antibacterial activity. []
    • Relevance: Although not directly related to 4-methyl-7-(pentyloxy)-2H-chromen-2-one, this compound highlights the synthetic utility of 2H-chromen-2-one derivatives as building blocks for accessing diverse heterocyclic systems with potential biological activities. []

    4-Methyl-2H-pyrano[6,5-h]2H-chromen-2-one Analogs

    • Compound Description: These compounds were synthesized via thermal ring closure of 4-methyl-7-(1,1-disubstituted propyn-2-yloxy)chromen-2-ones at high temperatures. The reaction conditions and product distribution were influenced by the steric bulk of the substituents at the propargylic position. []
    • Relevance: While not directly analogous to 4-methyl-7-(pentyloxy)-2H-chromen-2-one, these compounds showcase the potential for using substituted 4-methyl-2H-chromen-2-one derivatives to access fused heterocyclic systems through thermal rearrangements. []
    • Compound Description: These five-membered ring analogs of 4-Methyl-2H-pyrano[6,5-h]2H-chromen-2-one were also obtained during the thermal ring closure reactions. The formation of these products was favored under milder reaction conditions or with bulkier substituents at the propargylic position of the starting material. []
    • Relevance: These compounds further demonstrate the possibility of accessing diverse heterocyclic systems through modifications and rearrangements of appropriately substituted 4-methyl-2H-chromen-2-one derivatives. []
    • Compound Description: This compound was synthesized through a one-pot condensation reaction involving an aldehyde, diethyl malonate, and a piperidine derivative. Its single-crystal X-ray structure was determined and compared with DFT calculations. Hirshfeld surface analysis provided insights into its structural properties. []
    • Relevance: Although not directly related to 4-methyl-7-(pentyloxy)-2H-chromen-2-one, this compound exemplifies the synthesis and structural characterization of 2H-chromen-2-one derivatives containing a piperidine ring, highlighting the diversity of modifications achievable on this scaffold. []
    • Compound Description: This series of compounds was synthesized using 4-methyl-naphtho [1,2-b] pyran-2-one/4-methyl 2H-benzo[h]chromen-2-one as a key intermediate. The target compounds were evaluated for antiviral activity against Japanese encephalitis virus (JEV) and Herpes simplex virus-1 (HSV-1). []
    • Relevance: While not directly related to 4-methyl-7-(pentyloxy)-2H-chromen-2-one, these compounds highlight the potential of using related chromen-2-one derivatives as intermediates for synthesizing complex heterocyclic systems with potential antiviral activities. []

    3-((1H-indol-3-yl)methyl)-4-hydroxy-2H-chromen-2-one derivatives

    • Compound Description: These derivatives were synthesized via a rapid, catalyst-free, and solvent-free one-pot three-component reaction and exhibited high selectivity and sensitivity for detecting F− ions, accompanied by fluorescence quenching and a noticeable color change. These chemosensors were also tested for their antifungal and antibacterial activity. []
    • Relevance: This series demonstrates the potential of 4-hydroxy-2H-chromen-2-one, a core structure related to 4-methyl-7-(pentyloxy)-2H-chromen-2-one, in developing molecules for sensing applications and as potential antimicrobial agents. []

    4-(1,4 diphenyl-1H-imidazole-2-ylthio)-2H-chromen-2-one

    • Compound Description: This compound was synthesized from a substituted 1,4-diaryl-2-mercaptoimidazole and investigated for its photophysical properties using solvatochromic studies to determine dipole moments in the ground and excited states. []
    • Relevance: This compound, while not directly analogous to 4-methyl-7-(pentyloxy)-2H-chromen-2-one, showcases the potential of 2H-chromen-2-one derivatives in materials chemistry, specifically for their photophysical properties. []

    7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772)

    • Compound Description: This compound is a potent, selective, reversible, and orally active monoamine oxidase B (MAO-B) inhibitor with potential therapeutic applications in neurodegenerative diseases. []
    • Relevance: Although structurally distinct from 4-methyl-7-(pentyloxy)-2H-chromen-2-one, this compound highlights the potential of 2H-chromen-2-one derivatives as scaffolds for developing potent and selective enzyme inhibitors with therapeutic potential. []

    2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy-(aryl)] acetamide derivatives

    • Compound Description: These compounds were synthesized and evaluated for their antipsychotic activity in vivo using Swiss albino mice. The compounds were converted to their hydrochloride salts to enhance water solubility for pharmacological testing. []
    • Relevance: This series of compounds demonstrates the versatility of the 4-methyl-2H-chromen-2-one scaffold, found in 4-methyl-7-(pentyloxy)-2H-chromen-2-one, in developing potential therapeutic agents for central nervous system disorders. []

    4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one Analogues

    • Compound Description: These analogues were designed to improve the enantioselectivity of the (S)-enantiomer and minimize tautomerism observed in warfarin, a widely used anticoagulant. The key step involved a highly enantioselective Michael addition reaction catalyzed by a cinchona-based catalyst. The synthesized analogues were evaluated for their anticoagulant, antibacterial, and antifungal activities. []

    Properties

    Product Name

    4-methyl-7-(pentyloxy)-2H-chromen-2-one

    IUPAC Name

    4-methyl-7-pentoxychromen-2-one

    Molecular Formula

    C15H18O3

    Molecular Weight

    246.30 g/mol

    InChI

    InChI=1S/C15H18O3/c1-3-4-5-8-17-12-6-7-13-11(2)9-15(16)18-14(13)10-12/h6-7,9-10H,3-5,8H2,1-2H3

    InChI Key

    KXVYRJHHMYXGEP-UHFFFAOYSA-N

    SMILES

    CCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C

    Canonical SMILES

    CCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.